3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzoate group, an imino group, and a substituted phenyl ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methylphenylamine, which is then reacted with acetic anhydride to form 2-[(4-methylphenyl)amino]acetamide. This intermediate is further reacted with appropriate reagents to introduce the imino group and subsequently coupled with 3-fluorobenzoic acid to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-fluorobenzoate
- 3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-fluorobenzoate
Uniqueness
The uniqueness of 3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The position of the fluorine atom and the specific arrangement of functional groups can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H20FN3O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H20FN3O3/c1-16-8-10-20(11-9-16)25-15-22(28)27-26-14-17-4-2-7-21(12-17)30-23(29)18-5-3-6-19(24)13-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
OGWORRXQAMFFAU-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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